KDM5-C49

Description

Propriétés

IUPAC Name |

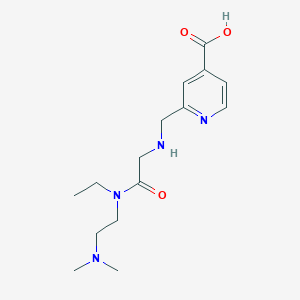

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGMVQDDHDCRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596348-16-1 | |

| Record name | KDM5-C49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDM5-C49 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Epigenetic Eraser: A Technical Guide to the Mechanism of Action of KDM5-C49

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KDM5-C49 is a potent small-molecule inhibitor targeting the KDM5 family of histone lysine demethylases, a group of enzymes frequently implicated in oncogenesis and therapeutic resistance. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and impact on key signaling pathways. Quantitative data on its inhibitory profile are presented, alongside detailed experimental protocols for key assays and visual representations of its molecular interactions and experimental workflows. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool for epigenetic research and a potential therapeutic agent.

Introduction to KDM5 Histone Demethylases

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent oxygenases.[1] Their primary function is to remove methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[2] By erasing these marks, KDM5 proteins act as transcriptional repressors, playing crucial roles in cellular processes such as differentiation, proliferation, and DNA damage response.[3] Dysregulation of KDM5 activity is linked to various cancers, where their overexpression can contribute to tumor initiation, maintenance, and the development of drug resistance.[1][3] This has positioned the KDM5 family as a compelling target for anti-cancer drug development.

This compound: A Pan-KDM5 Inhibitor

This compound is a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analog that acts as a pan-inhibitor of the KDM5 family.[2] Its ethyl ester prodrug, KDM5-C70, exhibits enhanced cell permeability and is hydrolyzed intracellularly to the active form, this compound.[4]

Mechanism of Action

The primary mechanism of action of this compound is competitive inhibition of the KDM5 catalytic activity. It functions as a 2-OG competitor, binding to the active site of the JmjC domain and chelating the essential Fe(II) cofactor. This prevents the binding of the natural cofactor, 2-OG, thereby blocking the demethylation of H3K4.[1] The inhibition of KDM5 enzymes by this compound leads to a global increase in H3K4me3 levels, a hallmark of its cellular activity. This alteration of the epigenetic landscape results in the reactivation of tumor suppressor genes and the modulation of oncogenic signaling pathways, ultimately leading to anti-proliferative effects in cancer cells.

Quantitative Inhibitory Profile

The potency and selectivity of this compound and other notable KDM5 inhibitors are summarized below. This data highlights the comparative efficacy of these compounds against different KDM5 isoforms and other histone demethylase families.

| Inhibitor | Target(s) | IC50 | Selectivity | Reference(s) |

| This compound | KDM5B | - | 25–100-fold over KDM6B | [5] |

| CPI-455 | KDM5B | 0.003 µM | Preferential for KDM5B > KDM5A > KDM5C | [6] |

| KDM5A | 0.01 µM | [6] | ||

| KDM5C | 0.03 µM | [6] | ||

| KDM5A-IN-1 | KDM5A | 45 nM | Pan-KDM5 inhibitor | [7] |

| KDM5B | 56 nM | [7] | ||

| KDM5C | 55 nM | [7] | ||

| KDM5-Inh1 | KDM5B | 0.28 nM | [8] | |

| KDM5A | 4.3 nM | [8] |

Signaling Pathways Modulated by KDM5 Inhibition

Inhibition of KDM5 activity by compounds like this compound has been shown to impact several critical cancer-related signaling pathways.

The pRb and MYC Pathways

KDM5A was initially identified as a retinoblastoma protein (pRB)-binding protein.[9] The KDM5 family interacts with the pRB pathway to regulate cell cycle progression. Furthermore, KDM5B can form a complex with the transcription factor AP-2 gamma (TFAP2C) and the oncoprotein MYC to repress the cell cycle inhibitor p21.[10] Inhibition of KDM5 can therefore disrupt these interactions and restore cell cycle control. A recently discovered negative feedback loop between MYC and KDM5B suggests that MYC-dependent suppression of KDM5B leads to a global increase in H3K4me3, promoting transcription and cell survival.[11]

The PI3K/AKT and Notch Signaling Pathways

Recent studies have revealed a connection between the PI3K/AKT pathway and H3K4 methylation. AKT can phosphorylate KDM5A, leading to its cytoplasmic relocalization and a subsequent increase in promoter H3K4me3 of cell cycle genes.[12] KDM5B has also been shown to be essential for the hyperactivation of PI3K/AKT signaling in prostate cancer by directly binding to the PIK3CA promoter.[13][14] Furthermore, KDM5A is a component of the Notch/RBP-J repressor complex and is necessary for the removal of H3K4me3 at RBP-J binding sites, thereby suppressing Notch target gene expression.[9]

Detailed Experimental Protocols

In Vitro Histone Demethylase Assay

This protocol describes a formaldehyde dehydrogenase (FDH)-coupled enzyme assay to measure the demethylase activity of KDM5 enzymes and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant KDM5 enzyme

-

H3(1-21)K4me2 peptide substrate

-

FDH enzyme

-

NAD+

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl)

-

FeSO4

-

2-Oxoglutarate (2-OG)

-

Ascorbic acid

-

This compound or other inhibitors

-

384-well plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the KDM5 enzyme, H3 peptide substrate, FDH, and NAD+ in the assay buffer.

-

Add the inhibitor (this compound) at various concentrations to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding a solution of FeSO4, 2-OG, and ascorbic acid.

-

Immediately place the plate in a plate reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocities from the linear phase of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3

This protocol outlines the key steps for performing ChIP-seq to analyze genome-wide changes in H3K4me3 levels following treatment with a KDM5 inhibitor.

Materials:

-

Cancer cell line of interest

-

KDM5-C70 (cell-permeable prodrug)

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Workflow:

References

- 1. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Demethylase KDM5B Collaborates with TFAP2C and Myc To Repress the Cell Cycle Inhibitor p21cip (CDKN1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KDM5-C49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5-C49 is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. These enzymes, also known as the JARID1 family, are Fe(II)- and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4). The KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2][3] Overexpression and aberrant activity of KDM5 enzymes have been implicated in various cancers, making them attractive therapeutic targets.[4][5] this compound, a 2,4-pyridinedicarboxylic acid (2,4-PDCA) analog, has emerged as a valuable chemical tool for studying the biological functions of KDM5 demethylases and as a lead compound for the development of novel cancer therapeutics.[2][6][7] This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound and its cell-permeable prodrug, KDM5-C70.

Core Data Summary

In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Method | Reference |

| KDM5A | 40 | FDH-coupled demethylation assay | [2] |

| KDM5B | 160 | FDH-coupled demethylation assay | [2] |

| KDM5C | 100 | FDH-coupled demethylation assay | [2] |

| KDM5D | Not Reported | Not Applicable | |

| KDM4A | ~10-fold weaker than KDM5B | FDH-coupled demethylation assay | |

| KDM6A | >50,000 | FDH-coupled demethylation assay | |

| KDM6B | >50,000 | FDH-coupled demethylation assay |

Note: Ki values for this compound against the KDM5 isoforms have not been explicitly reported in the reviewed literature.

Mechanism of Action and Structural Basis of Inhibition

This compound functions as a competitive inhibitor by binding to the active site of the KDM5 enzyme and chelating the essential Fe(II) cofactor, thereby preventing the binding of the co-substrate α-ketoglutarate.[4] X-ray crystallography studies of KDM5A and KDM5B in complex with this compound have elucidated the structural basis for its inhibitory activity. The inhibitor occupies the α-ketoglutarate binding pocket, with its pyridine nitrogen and a carboxylate oxygen coordinating the active site metal ion.[6]

Signaling Pathway and Inhibition

The following diagram illustrates the role of KDM5 enzymes in histone demethylation and the mechanism of inhibition by this compound.

Experimental Protocols

Formaldehyde Dehydrogenase (FDH)-Coupled Demethylation Assay

This assay measures the demethylase activity of KDM5 enzymes by quantifying the formaldehyde produced during the demethylation reaction.

Materials:

-

Purified recombinant KDM5 enzyme (KDM5A, KDM5B, or KDM5C)

-

Histone H3 peptide substrate (e.g., H3K4me3)

-

α-ketoglutarate (2-oxoglutarate)

-

Ascorbic acid

-

Ferrous ammonium sulfate

-

Formaldehyde dehydrogenase (FDH)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

-

This compound or other inhibitors

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a master mix containing the assay buffer, NAD+, FDH, and the KDM5 enzyme.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the master mix to each well.

-

Initiate the reaction by adding a mixture of the H3 peptide substrate, α-ketoglutarate, ascorbic acid, and ferrous ammonium sulfate.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

-

The rate of NADH production, which is directly proportional to the rate of formaldehyde production, is used to determine the enzyme activity.

-

IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of KDM5-C70 in cells.

Materials:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231)

-

KDM5-C70

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

Procedure:

-

Treat cells with KDM5-C70 or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer containing protease inhibitors.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble KDM5 protein at each temperature by Western blotting using a KDM5-specific antibody.

-

Drug binding stabilizes the protein, leading to a shift in the melting curve to higher temperatures.

Western Blotting for H3K4me3

This method is used to measure the global levels of H3K4 trimethylation in cells following treatment with KDM5-C70.

Materials:

-

Cancer cell lines

-

KDM5-C70

-

Histone extraction buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with KDM5-C70 or vehicle control for the desired time.

-

Extract histones from the cells using an appropriate buffer.

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.

Drug Discovery and Development Workflow

The discovery of this compound followed a typical drug discovery pipeline, starting from a high-throughput screen and progressing through lead optimization and preclinical evaluation.

Synthesis of this compound

The chemical synthesis of this compound, a derivative of 2,4-pyridinedicarboxylic acid, involves a multi-step process. A generalized synthetic scheme is presented below.

Note: For a detailed, step-by-step synthesis protocol, please refer to the supplemental information of Horton et al., Cell Chemical Biology, 2016.

Preclinical Development of KDM5-C70

Due to the poor cell permeability of the carboxylic acid-containing this compound, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[4] KDM5-C70 is designed to passively diffuse across the cell membrane, after which it is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.

Cellular Activity

KDM5-C70 has demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and multiple myeloma (MM1.S).[8] Treatment with KDM5-C70 leads to a global increase in H3K4me3 levels, confirming its on-target activity in a cellular context.

In Vivo Studies

In vivo studies using mouse xenograft models have shown that KDM5-C70 can inhibit tumor growth.[8] These studies are crucial for evaluating the therapeutic potential of targeting the KDM5 family. Pharmacokinetic and pharmacodynamic studies are ongoing to further characterize the in vivo properties of KDM5-C70 and its derivatives.

Conclusion

This compound and its prodrug KDM5-C70 are invaluable tools for the scientific community, enabling the interrogation of KDM5 biology and providing a solid foundation for the development of novel epigenetic therapies for cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting field. Further research is warranted to explore the full therapeutic potential of KDM5 inhibition, including the development of isoform-selective inhibitors and combination strategies with other anti-cancer agents.

References

- 1. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KDM5-C49 in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KDM5-C49, a potent inhibitor of the KDM5 family of histone demethylases. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on significant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction to KDM5 and the Significance of this compound

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3).[1][2] This demethylation activity is crucial for the dynamic regulation of gene expression. Dysregulation of KDM5 activity has been implicated in a variety of diseases, most notably in cancer, where it can contribute to tumor initiation, progression, and the development of drug resistance.[1][2]

This compound has emerged as a valuable chemical probe for studying the biological functions of the KDM5 family. It is a potent and selective inhibitor of KDM5 demethylases, and its use, along with its cell-permeable prodrug KDM5-C70, has been instrumental in elucidating the therapeutic potential of targeting this enzyme family.[3]

Quantitative Data: Inhibitory Activity of this compound and KDM5-C70

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its prodrug KDM5-C70 against various KDM5 isoforms. This data highlights the pan-inhibitory nature of these compounds across the KDM5 family.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM5A | 40 | Biochemical | [4] |

| KDM5B | 160 | Biochemical | [4] | |

| KDM5C | 100 | Biochemical | [4] | |

| KDM5-C70 | KDM5A | 300 | Biochemical | [3] |

| KDM5B | 300 | Biochemical | [3] | |

| KDM5C | 580 | Biochemical | [3] |

Signaling Pathways Modulated by KDM5 Inhibition

Inhibition of KDM5 activity by compounds like this compound has been shown to impact several critical signaling pathways involved in cancer progression.

KDM5B and the PI3K/AKT Signaling Pathway in Prostate Cancer

Research has demonstrated that KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[5][6] KDM5B directly binds to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promotes its transcription.[6] Inhibition of KDM5B leads to a reduction in PI3K levels, thereby attenuating downstream AKT signaling and suppressing tumor progression.[5][6]

KDM5A and MYC-Driven Transcription in Multiple Myeloma

In multiple myeloma, KDM5A collaborates with the transcription factor MYC to drive the expression of MYC target genes, which are crucial for tumor cell growth and survival.[7][8][9] KDM5A and MYC co-occupy the promoter regions of these target genes.[7] Inhibition of KDM5A with a this compound derivative has been shown to downregulate the MYC transcriptional program, leading to anti-tumor effects.[7][8][9]

KDM5A and Notch Signaling in Small Cell Lung Cancer

KDM5A plays a significant role in small cell lung cancer (SCLC) by repressing the Notch signaling pathway.[10][11] It achieves this by directly binding to the promoters of Notch target genes, including NOTCH2, and inhibiting their expression.[11] This repression of Notch signaling is crucial for maintaining the neuroendocrine differentiation state of SCLC cells and promoting tumorigenesis.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used in its characterization.

In Vitro Histone Demethylase Activity Assay (AlphaLISA)

This protocol outlines the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the in vitro inhibitory activity of this compound on KDM5 enzymes.

Materials:

-

Recombinant KDM5 enzyme (e.g., KDM5A, KDM5B, or KDM5C)

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

-

This compound

-

AlphaLISA anti-methyl-histone Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O)

-

2-oxoglutarate (α-KG)

-

384-well white microplates

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the KDM5 enzyme to each well.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and α-KG.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add the Streptavidin-coated Donor beads.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 615 nm.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes how to perform ChIP-seq to identify the genomic regions where KDM5 proteins are bound and how this is affected by this compound treatment.

Materials:

-

Cell line of interest (e.g., prostate cancer cells for KDM5B, multiple myeloma cells for KDM5A)

-

KDM5-C70 (cell-permeable prodrug of this compound)

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-KDM5A or anti-KDM5B antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with KDM5-C70 or DMSO for the desired time. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an anti-KDM5 antibody or control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential binding sites between KDM5-C70 and DMSO-treated samples.

NanoBRET™ Target Engagement Assay

This protocol details the use of the NanoBRET™ assay to measure the intracellular binding of this compound to KDM5 proteins in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-KDM5 fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

This compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White 96-well assay plates

-

Plate reader capable of measuring luminescence at 460nm and 618nm

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-KDM5 fusion plasmid.

-

Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate overnight.

-

Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the diluted compound or DMSO to the cells, followed by the NanoBRET™ Tracer.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

-

Signal Measurement: Read the luminescence at 460nm (donor emission) and 618nm (acceptor emission) on a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration.

Conclusion

This compound is a powerful tool for investigating the epigenetic functions of the KDM5 demethylase family. Its utility in dissecting the roles of these enzymes in critical cellular processes, particularly in the context of cancer, is well-established. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies, offering quantitative data, insights into affected signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts targeting the KDM5 family.

References

- 1. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM5-C70 Datasheet DC Chemicals [dcchemicals.com]

- 4. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

KDM5-C49: A Technical Guide to its Inhibition of Histone H3K4 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone methylation is a critical epigenetic modification regulating gene expression, and its dysregulation is implicated in numerous diseases, including cancer. The KDM5 family of histone demethylases, which specifically remove methyl groups from lysine 4 of histone H3 (H3K4), have emerged as promising therapeutic targets. This technical guide provides an in-depth overview of KDM5-C49, a potent inhibitor of the KDM5 family, and its effect on H3K4 trimethylation. We will delve into its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on KDM5 inhibitors.

Introduction to the KDM5 Family and H3K4 Trimethylation

The KDM5 family of enzymes (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent oxygenases that play a crucial role in epigenetic regulation.[1] Their primary function is to demethylate di- and trimethylated H3K4 (H3K4me2/3), histone marks generally associated with active gene transcription.[2] By removing these activating marks, KDM5 enzymes act as transcriptional corepressors. Elevated expression and activity of KDM5 proteins have been linked to various cancers, promoting cell proliferation, drug tolerance, and the maintenance of tumor-initiating cells.[2][3] This has made the KDM5 family an attractive target for the development of novel anti-cancer therapeutics.[3]

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to target the catalytic activity of the KDM5 family of histone demethylases. It is an analog of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-oxoglutarate-dependent dioxygenases.[4][5] The mechanism of action of this compound involves its binding to the active site of the KDM5 enzyme, where it chelates the essential Fe(II) cofactor.[6] This action competitively inhibits the binding of the endogenous cofactor, 2-oxoglutarate, thereby blocking the demethylase activity of the enzyme.[7] By inhibiting KDM5, this compound and its cell-permeable ethyl ester derivative, KDM5-C70, lead to an increase in global levels of H3K4 trimethylation, effectively reversing the repressive epigenetic state mediated by KDM5 overexpression.[8]

References

- 1. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

Investigating the Function of KDM5 Family Demethylases with KDM5-C49: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KDM5 family of histone lysine demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through their removal of di- and tri-methylation marks from histone H3 lysine 4 (H3K4me2/3). These enzymes are implicated in a myriad of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. This technical guide provides an in-depth exploration of the KDM5 family's function and the utility of the potent and selective chemical probe, KDM5-C49, in elucidating their biological roles. We present key quantitative data, detailed experimental protocols for cellular assays, and visual representations of associated signaling pathways and experimental workflows to empower researchers in their investigation of this important enzyme family.

Introduction to the KDM5 Family of Demethylases

The KDM5 family are JmjC domain-containing histone demethylases that play a pivotal role in transcriptional regulation.[1][2] H3K4 methylation is a hallmark of active gene promoters, and by removing these marks, KDM5 proteins are traditionally viewed as transcriptional repressors.[3][4] However, emerging evidence suggests a more complex, context-dependent role where they can also act as transcriptional activators.[1][5]

Members of the KDM5 family are characterized by several conserved domains, including the catalytic JmjC and JmjN domains, a DNA-binding ARID domain, and histone-binding PHD fingers.[2][6] These domains contribute to their substrate specificity and recruitment to specific genomic loci.[6]

Dysregulation of KDM5 enzymes is frequently observed in various cancers, where they can contribute to tumorigenesis, drug resistance, and the maintenance of cancer stem-like cells.[7][8][9] This has positioned the KDM5 family as a promising target for therapeutic intervention.[10][11]

This compound: A Selective Chemical Probe

This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[12] It acts as a competitive inhibitor by binding to the active site, thereby preventing the demethylation of H3K4.[13] Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, is often used in cellular studies.[12][14] KDM5-C70 is intracellularly hydrolyzed to the active this compound.[14]

Data Presentation: Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of this compound and a related compound against KDM5 family members.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM5A | 40 | Biochemical | [12] |

| KDM5B | 160 | Biochemical | [12] | |

| KDM5C | 100 | Biochemical | [12] | |

| 2,4-PDCA | KDM5A | 159 | HTRF | [15] |

Key Signaling Pathways Involving KDM5 Demethylases

KDM5 demethylases are integrated into complex signaling networks that control cell proliferation, differentiation, and survival. Understanding these pathways is crucial for elucidating the functional consequences of KDM5 inhibition.

Diagram: KDM5 in Transcriptional Regulation

Caption: KDM5 demethylases regulate gene transcription through H3K4me3 demethylation and interactions with key cellular proteins.

Experimental Protocols for Investigating KDM5 Function

The following protocols provide a framework for utilizing this compound (via its prodrug KDM5-C70) to probe the function of KDM5 demethylases in a cellular context.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[18][19]

Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm KDM5 target engagement.

Methodology

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of KDM5-C70 or a vehicle control for a predetermined time.

-

Heat Treatment: Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[16] A no-heat control should be included.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[17]

-

Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins.[17] Normalize protein concentrations. Analyze the levels of soluble KDM5 protein at each temperature using Western blotting or other sensitive protein detection methods.

-

Data Analysis: Plot the amount of soluble KDM5 protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of KDM5-C70 indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of KDM5 proteins and to assess changes in histone modifications, such as H3K4me3, upon KDM5 inhibition.[20][21]

Experimental Workflow

Caption: A streamlined workflow for performing ChIP-seq to study KDM5 function.

Methodology

-

Cell Treatment and Crosslinking: Treat cells with KDM5-C70 or vehicle. Crosslink proteins to DNA using formaldehyde.[20] A dual crosslinking protocol may be beneficial for studying chromatin-associated proteins.[20]

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.[22]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a KDM5 family member or for H3K4me3.[22] Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Perform differential binding analysis to compare KDM5 occupancy or H3K4me3 levels between KDM5-C70-treated and control cells.

Gene Expression Analysis

To understand the functional consequences of KDM5 inhibition on transcription, gene expression analysis can be performed using quantitative reverse transcription PCR (qRT-PCR) for specific target genes or RNA sequencing (RNA-seq) for a genome-wide view.

Methodology

-

Cell Treatment and RNA Extraction: Treat cells with KDM5-C70 or vehicle for a desired period. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

Gene Expression Quantification:

-

qRT-PCR: Use gene-specific primers to quantify the expression of target genes. Normalize the data to a housekeeping gene.

-

RNA-seq: Prepare a library from the RNA or cDNA and perform high-throughput sequencing. Analyze the data to identify differentially expressed genes between treated and control samples.

-

Conclusion

The KDM5 family of demethylases represents a critical node in the epigenetic regulation of gene expression, with profound implications for both normal physiology and disease. The chemical probe this compound, and its cell-permeable prodrug KDM5-C70, are invaluable tools for dissecting the multifaceted roles of these enzymes. By employing the experimental approaches outlined in this guide, researchers can effectively investigate KDM5 target engagement, genome-wide localization, and impact on the transcriptome, thereby accelerating our understanding of KDM5 biology and the development of novel therapeutic strategies.

References

- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Histone demethylases in chromatin biology and beyond | EMBO Reports [link.springer.com]

- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 22. epigenome-noe.net [epigenome-noe.net]

KDM5-C49's impact on gene expression regulation

An In-depth Technical Guide on KDM5-C49's Impact on Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysine-specific demethylase 5 (KDM5) family of enzymes are critical epigenetic regulators that primarily remove di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3), marks associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various pathologies, including cancer and neurodevelopmental disorders, making these enzymes attractive therapeutic targets. This compound is a potent, selective, 2,4-pyridinedicarboxylic acid analog that acts as a pan-inhibitor of the KDM5 family. This technical guide provides a comprehensive overview of the impact of this compound on gene expression, detailing its mechanism of action, effects on cellular signaling pathways, and quantitative data from relevant studies. Detailed experimental protocols for assays used to characterize KDM5 inhibitors are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of the core biology and experimental considerations.

Introduction to the KDM5 Family and this compound

The KDM5 family consists of four members in humans: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes contain a JmjC domain that catalyzes the demethylation of H3K4me2/3 in an Fe(II)- and α-ketoglutarate-dependent manner. By removing these activating histone marks, KDM5 proteins typically act as transcriptional repressors.

This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family. Due to its chemical nature, it has limited cell permeability. For cellular and in vivo studies, its ethyl ester prodrug, KDM5-C70, is widely used, which is readily hydrolyzed by intracellular esterases to release the active this compound compound.

Mechanism of Action

The primary mechanism by which this compound influences gene expression is through the inhibition of KDM5 demethylase activity. This leads to a global increase in the levels of H3K4me3 at the promoter regions of genes that are targets of KDM5 enzymes. This accumulation of an active chromatin mark can lead to the de-repression and subsequent expression of these target genes.

Caption: Mechanism of this compound on gene expression.

Data Presentation: Quantitative Effects of this compound/C70

Inhibition of KDM5 by this compound/C70 has been quantified across various experimental systems. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| KDM5A | 40 | Biochemical | --INVALID-LINK-- |

| KDM5B | 160 | Biochemical | --INVALID-LINK-- |

| KDM5C | 100 | Biochemical | --INVALID-LINK-- |

Table 2: Cellular Effects of KDM5-C70 on H3K4me3 Levels

| Cell Line | Treatment | Fold Increase in H3K4me3 (vs. control) | Reference |

|---|---|---|---|

| iPSC-Cardiomyocytes | 0.5 µM for 14 days | 9.9 ± 1.6 | |

| iPSC-Cardiomyocytes | 10 µM for 14 days | 11.93 ± 1.6 | |

| MCF-7 | 1 µM for 24 hours | Significant increase |

| MM.1S Myeloma | 50 µM for 7 days | Genome-wide elevation at TSS | |

Table 3: KDM5-C70-Induced Gene Expression Changes in iPSC-Cardiomyocytes Treatment: 0.5 µM KDM5-C70 for 14 days

| Gene | Function | Fold Change (vs. control) | Reference |

|---|---|---|---|

| MYL2 | Sarcomere Protein | 4.2 ± 1.1 | |

| TNNI3 | Sarcomere Protein | 4.2 ± 0.4 | |

| MYH7 | Sarcomere Protein | 2.46 ± 0.1 | |

| MYOM2 | Sarcomere Protein | 1.8 ± 0.3 |

| ESRRA | Transcription Factor | 2.1 ± 0.2 | |

Note: In the same study, RNA-sequencing revealed 2372 differentially expressed genes upon KDM5-C70 treatment, with significant upregulation of genes involved in fatty acid oxidation and oxidative phosphorylation.

Impact on Signaling Pathways

KDM5 inhibition by this compound/C70 has been shown to modulate several key signaling pathways, with implications for cancer therapy and immunology.

cGAS-STING Innate Immune Pathway

In some cancer cells, the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA, is silenced. KDM5B and KDM5C have been shown to repress the expression of STING by removing H3K4me3 from its promoter. Inhibition of KDM5 with KDM5-C70 leads to increased H3K4me3 at the STING locus, upregulating its expression and activating the downstream TBK1-IRF3 signaling cascade, culminating in an interferon response.

Caption: KDM5-C70 mediated activation of the cGAS-STING pathway.

Androgen Receptor (AR) Signaling

In prostate cancer, KDM5B plays a role in regulating the expression and signaling of the androgen receptor (AR). KDM5B and AR can cooperate to regulate the expression of AR target genes. Inhibition of KDM5B with KDM5-C70 has been shown to down-regulate the expression of AR and its target genes, such as PSA, in AR-positive prostate cancer cells. This suggests a potential therapeutic application for KDM5 inhibitors in prostate cancer.

JAK/STAT Pathway

Downstream of KDM5B, the transcription factor PGC1α has been identified as a key effector. In both AR-positive and AR-negative prostate cancer cells, inhibition of KDM5B with KDM5-C70 or silencing of PGC1α leads to a reduction in the phosphorylation of JAK2 and STAT3. This indicates that the KDM5B-PGC1α axis may promote prostate cancer progression through the activation of the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of KDM5 inhibitors like this compound/C70.

Cell Culture and KDM5-C70 Treatment

-

Cell Lines: MCF-7 (breast cancer), LNCaP (prostate cancer), iPSC-derived Cardiomyocytes.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

-

KDM5-C70 Preparation: Dissolve KDM5-C70 in DMSO to create a stock solution (e.g., 10 mM). Store at -80°C.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired final concentration of KDM5-C70 (e.g., 0.5 µM, 1 µM, 10 µM) or an equivalent volume of DMSO for the vehicle control.

-

Incubate cells for the desired duration (e.g., 24 hours for histone modification analysis, 48-72 hours for gene expression analysis, up to 14 days for differentiation studies).

-

Harvest cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR/RNA-seq, or chromatin preparation for ChIP-seq).

-

Western Blot for Histone Modifications

-

Objective: To quantify changes in global H3K4me3 levels upon KDM5-C70 treatment.

-

Protocol:

-

Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Quantify protein concentration using a BCA assay.

-

Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me3 (e.g., Abcam ab8580) and a loading control (e.g., anti-H3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and image the blot.

-

Quantify band intensities and normalize the H3K4me3 signal to the total H3 signal.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3

-

Objective: To map the genome-wide changes in H3K4me3 occupancy following KDM5-C70 treatment.

-

Protocol:

-

Cell Fixation: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-600 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-H3K4me3 antibody (e.g., Abcam ab8580).

-

Add protein A/G beads to pull down the antibody-chromatin complexes.

-

-

Washes: Wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between KDM5-C70 and vehicle-treated samples.

-

Unraveling the Enzymatic Inhibition Profile of KDM5-C49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of KDM5-C49, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. The following sections detail its inhibitory activity, selectivity against other histone demethylases, and the methodologies used to characterize its function. This document is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Inhibition Profile of this compound

This compound demonstrates potent inhibitory activity against members of the KDM5 family, which are 2-oxoglutarate and Fe(II)-dependent oxygenases responsible for demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2][3] The inhibitory potency of this compound has been quantified through various biochemical assays, with IC50 values consistently in the nanomolar range for KDM5A, KDM5B, and KDM5C.[4][5]

Below is a summary of the reported IC50 values for this compound against various histone demethylases.

| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| KDM5A | 40 | Biochemical Assay | [5] |

| KDM5B | 160 | Biochemical Assay | [5] |

| KDM5C | 100 | Biochemical Assay | [5] |

This compound exhibits significant selectivity for the KDM5 family over other KDM subfamilies, such as KDM4 and KDM6.[4][6] For instance, the compound showed minimal inhibition of KDM6A and KDM6B even at concentrations as high as 50 μM.[4] This selectivity is attributed to specific interactions within the active site of the KDM5 enzymes.[6]

| Enzyme Family | Selectivity vs. KDM5B | Reference |

| KDM4 | 7-8 fold | [6] |

| KDM6 | >25-100 fold | [6][7] |

Mechanism of Action and Cellular Effects

This compound functions as a competitive inhibitor by binding to the active site of KDM5 enzymes and chelating the essential iron ion required for their catalytic activity.[1] This inhibition prevents the demethylation of H3K4me3/2, leading to an accumulation of these activating histone marks.[8]

Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, was developed.[5][9] Following cellular uptake, KDM5-C70 is hydrolyzed to the active compound, this compound.[10] Treatment of cancer cells with KDM5-C70 results in a global increase in H3K4me3 levels, which can lead to cell cycle arrest and anti-proliferative effects in various cancer cell lines, including multiple myeloma and breast cancer.[6][9] Another more stable ester, JQKD82, has also been developed to efficiently deliver this compound to cells.[10]

Experimental Protocols

The characterization of this compound's inhibition profile relies on a series of well-established biochemical and cellular assays.

Biochemical Demethylase Activity Assay (FDH-coupled enzyme assay)

This in vitro assay measures the enzymatic activity of KDM5 proteins and their inhibition by compounds like this compound. The demethylation reaction produces formaldehyde, which is then quantified.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant KDM5 catalytic domains are used. A synthetic histone H3 peptide (e.g., H3(1-21)K4me3) serves as the substrate.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the KDM5 enzyme, the H3K4me3 peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for enzymatic demethylation.

-

Formaldehyde Detection: The amount of formaldehyde produced is measured using a coupled enzyme assay with formaldehyde dehydrogenase (FDH). The conversion of NAD+ to NADH by FDH is monitored by the change in absorbance at 340 nm.

-

Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This assay is used to assess the effect of KDM5 inhibitors on global histone methylation levels within cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, MM.1S) are cultured and treated with the cell-permeable prodrug KDM5-C70 or JQKD82 for a specified period.

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

-

Visualization and Quantification: The bands are visualized using a chemiluminescent substrate and quantified using densitometry to determine the relative change in H3K4me3 levels.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to investigate the genome-wide changes in H3K4me3 distribution following KDM5 inhibition.

Methodology:

-

Cell Treatment and Crosslinking: Cells are treated with KDM5-C70, followed by crosslinking of proteins to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 to pull down DNA fragments associated with this histone mark.

-

DNA Purification: The crosslinks are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for H3K4me3. This allows for a genome-wide comparison of H3K4me3 patterns between treated and untreated cells.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and the experimental workflows used for its characterization.

Caption: Mechanism of KDM5 inhibition by this compound.

Caption: Workflow for the biochemical demethylase assay.

Caption: Workflow for the cellular histone methylation assay.

References

- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of KDM5-C49 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible nature of epigenetic modifications has positioned them as attractive targets for therapeutic intervention in oncology. Among the key epigenetic regulators are the lysine-specific demethylase 5 (KDM5) family of enzymes, which play a critical role in tumorigenesis, metastasis, and drug resistance. This technical guide provides an in-depth overview of KDM5-C49, a potent and selective inhibitor of the KDM5 family, and its significance as a tool compound in cancer biology research and drug development. We will explore its mechanism of action, its effects on key oncogenic signaling pathways, and provide detailed protocols for essential experiments to evaluate its efficacy.

Introduction to the KDM5 Family of Histone Demethylases

The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent enzymes that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2/3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors of certain genes, including tumor suppressors.[1]

Overexpression of KDM5 enzymes, particularly KDM5A and KDM5B, has been observed in a wide range of cancers, including breast, lung, prostate, and gastric cancers, as well as melanoma and multiple myeloma.[3][4] Elevated KDM5 levels are often associated with poor prognosis, increased tumor growth, metastasis, and the development of drug resistance.[1][2] This has made the KDM5 family a compelling target for the development of novel anti-cancer therapeutics.

This compound: A Selective KDM5 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the KDM5 family of enzymes.[5] It acts by chelating the iron ion in the active site of the KDM5 enzyme, thereby blocking its catalytic activity.[3] This inhibition leads to an increase in global H3K4me3 levels, reactivating the expression of silenced tumor suppressor genes and inducing anti-cancer effects.[6] Due to its poor cell permeability, a cell-permeable ethyl ester prodrug, KDM5-C70, and other derivatives like JQKD82, have been developed to facilitate in vitro and in vivo studies.[4][5][6]

Quantitative Data on this compound and its Derivatives

The following tables summarize the inhibitory activity and cellular effects of this compound and its related compounds.

| Compound | Target | IC50 (nM) | Reference |

| This compound | KDM5A | 40 | [5] |

| KDM5B | 160 | [5] | |

| KDM5C | 100 | [5] | |

| JQKD82 | KDM5 (in MM.1S cells) | 420 | [1] |

Table 1: In vitro inhibitory activity of this compound and JQKD82 against KDM5 enzymes.

| Cell Line | Compound | Assay | Effect | Concentration | Reference |

| MM.1S | JQKD82 | MTT Assay | Potent growth suppression | IC50 = 0.42 µM | [1] |

| MM.1S & MOLP-8 | JQKD82 | Cell Cycle Analysis | G1 cell-cycle arrest | 1 µM | [1] |

Table 2: Cellular effects of JQKD82 in multiple myeloma cell lines.

| Animal Model | Tumor Type | Compound | Dosing | Effect | Reference |

| NSG Mice | MOLP-8 Xenograft | JQKD82 | 50-75 mg/kg, i.p., twice daily | Reduced tumor burden, increased H3K4me3, reduced MYC staining | [1][5] |

Table 3: In vivo efficacy of JQKD82 in a multiple myeloma xenograft model.

Signaling Pathways Modulated by KDM5 Inhibition

Inhibition of KDM5 enzymes by compounds like this compound can impact multiple oncogenic signaling pathways.

The PI3K/AKT Signaling Pathway

KDM5B has been shown to be a key regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancers like prostate cancer.[3] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and enhance its transcription.[3] Inhibition of KDM5B leads to a reduction in p110α levels, decreased AKT signaling, and subsequently, reduced tumor cell proliferation.

The E2F/RB Pathway

KDM5B expression is often upregulated in bladder and lung cancers, and its knockdown has been shown to suppress cancer cell growth through the E2F/RB cell cycle regulatory pathway.[7] KDM5B can influence the expression of E2F transcription factors, which are critical for cell cycle progression from G1 to S phase.[7] Inhibition of KDM5B can lead to cell cycle arrest.[7]

KDM5A and MYC Cooperation in Multiple Myeloma

In multiple myeloma, the transcription factor MYC is a key driver of tumorigenesis. KDM5A has been found to cooperate with MYC to regulate the expression of MYC target genes.[8] KDM5A and MYC co-occupy the promoter regions of these target genes.[8] Inhibition of KDM5A with JQKD82, a this compound derivative, leads to a paradoxical increase in H3K4me3 but a decrease in the transcriptional output of MYC-driven genes, ultimately suppressing tumor growth.[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the biological effects of this compound and its derivatives.

Experimental Workflow for KDM5 Inhibitor Characterization

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

KDM5 inhibitor (e.g., KDM5-C70, JQKD82)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of the KDM5 inhibitor and a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K4me3

This protocol is for detecting changes in global H3K4 trimethylation levels following KDM5 inhibitor treatment.

Materials:

-

Cancer cell lines

-

KDM5 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the KDM5 inhibitor for the desired time.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)-Sequencing

This technique is used to identify the genome-wide localization of histone modifications or transcription factors.

Materials:

-

Cancer cell lines

-

KDM5 inhibitor

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibody (e.g., anti-H3K4me3, anti-KDM5A)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat cells with the KDM5 inhibitor.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin to fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the ChIP-grade antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for next-generation sequencing.

-

Analyze the sequencing data to identify enriched genomic regions.

Conclusion

This compound and its derivatives are invaluable tools for dissecting the role of the KDM5 family in cancer biology. Their ability to selectively inhibit KDM5 demethylases and modulate key oncogenic signaling pathways provides a powerful approach for both basic research and preclinical drug development. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the therapeutic potential of targeting KDM5 in various cancer contexts. Further exploration of KDM5 inhibitors holds the promise of novel epigenetic therapies for a range of malignancies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]

- 4. Histone western blot protocol | Abcam [abcam.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. researchhub.com [researchhub.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay [protocols.io]

Unlocking New Therapeutic Avenues: A Technical Guide to KDM5 Inhibition with KDM5-C49

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of inhibiting the KDM5 family of histone demethylases with the potent chemical probe, KDM5-C49. Overexpression and aberrant activity of KDM5 enzymes are implicated in the pathogenesis of numerous cancers, driving tumor progression, and mediating therapeutic resistance. This compound and its cell-permeable prodrug, KDM5-C70, have emerged as critical tools to investigate the biological consequences of KDM5 inhibition and to validate this enzyme class as a viable target for anticancer drug development. This document provides a comprehensive overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of KDM5 inhibition with this compound.

The Role of KDM5 in Cancer

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription, and its removal by KDM5 enzymes generally leads to transcriptional repression.[1][2] In numerous cancer types, including breast, lung, and multiple myeloma, KDM5 enzymes are overexpressed and contribute to oncogenesis by repressing tumor suppressor genes, promoting cell cycle progression, and enabling drug resistance.[3][4][5]

This compound: A Potent and Selective KDM5 Inhibitor

This compound is a potent and selective inhibitor of the KDM5 family of demethylases.[3] However, its utility in cell-based assays is limited by poor cell permeability.[6] To overcome this, the ethyl ester prodrug, KDM5-C70, was developed, which readily enters cells and is hydrolyzed to the active inhibitor, this compound.[6][7]

Mechanism of Action

This compound functions as a competitive inhibitor of the KDM5 cofactor, α-ketoglutarate, binding to the active site of the enzyme and preventing its demethylase activity.[7] This inhibition leads to an accumulation of H3K4me3 at the promoter regions of target genes, thereby modulating their expression.[6]

Quantitative Data on this compound and KDM5-C70 Efficacy

The following tables summarize the in vitro efficacy of this compound and its prodrug KDM5-C70 across various cancer cell lines.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM5B | 14 | Biochemical | [3] |

| This compound | Pan-KDM5 | 3 (for KDM5B) | Biochemical | [3] |

| KDM5-C70 | Pan-KDM5 | - | Cell-based | [7] |